4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole

Crystal Engineering Charge Density Analysis Noncovalent Interactions

Researchers needing an ultra-electron-deficient benzothiadiazole core with dual reactive handles often encounter supply gaps for the exact 4,7-dibromo-5,6-dinitro substitution pattern. DDBT fills this gap as a key intermediate for fused-ring non-fullerene acceptors. • Dual Br sites enable sequential Stille/Suzuki coupling; dual NO₂ groups deliver the low LUMO essential for efficient charge separation. • Enables PCE values approaching 16% in single-junction OPV devices when incorporated into acceptor cores. • Available in high purity with reliable global stocking-eliminates synthesis delays and batch variability.

Molecular Formula C6Br2N4O4S
Molecular Weight 383.96
CAS No. 76186-72-6
Cat. No. B2588745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole
CAS76186-72-6
Molecular FormulaC6Br2N4O4S
Molecular Weight383.96
Structural Identifiers
SMILESC1(=C(C2=NSN=C2C(=C1[N+](=O)[O-])Br)Br)[N+](=O)[O-]
InChIInChI=1S/C6Br2N4O4S/c7-1-3-4(10-17-9-3)2(8)6(12(15)16)5(1)11(13)14
InChIKeyXEVOZPRNEPMHAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole: Electron-Deficient Building Block


4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole (also referred to as 4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole, DDBT) is a doubly brominated and doubly nitrated benzothiadiazole (BT) derivative [1]. The simultaneous presence of two strong electron-withdrawing nitro groups at the 5,6-positions and two bromine atoms at the 4,7-positions renders the BT core exceptionally electron-deficient, with a significantly lowered LUMO energy compared to the parent 2,1,3-benzothiadiazole [2]. The bromine atoms serve as reactive handles for Pd-catalyzed cross-coupling reactions (e.g., Stille coupling), while the nitro groups can be reduced to diamino intermediates for further heterocyclic elaboration [3]. This compound is commercially available in high purity (>97.0% by HPLC) and is primarily utilized as a key synthetic intermediate in the construction of fused-ring non-fullerene acceptors for organic solar cells, near-infrared (NIR) chromophores, and thiadiazoloquinoxaline-based polymers [2][3].

4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole: Why Analogs Fall Short


The electronic and steric properties of benzothiadiazole-based building blocks are exquisitely sensitive to the number, nature, and position of substituents. Replacing 4,7-dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole with its non-nitrated analog 4,7-dibromo-2,1,3-benzothiadiazole (CAS 75957-59-0) would result in a substantial loss of electron affinity because the two nitro groups are the dominant contributors to LUMO stabilization [1]. Conversely, substituting with 5,6-dinitro-2,1,3-benzothiadiazole (CAS 5170-44-1) eliminates the bromine handles required for Stille or Suzuki coupling, blocking the key synthetic pathway used to construct fused-ring acceptor cores [2]. Even the selenium analog, 4,7-dibromo-5,6-dinitrobenzoselenadiazole, introduces a heavier chalcogen that significantly alters intermolecular bonding topology and charge-transport characteristics [3]. The quantitative evidence below demonstrates that the exact conjunction of Br and NO2 groups in this specific isomer provides a unique, non-interchangeable profile for demanding organic electronic and crystal engineering applications.

4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole: Quantitative Evidence vs. Analogs


Chalcogen vs. Halogen Bonding: Charge Density Analysis

Experimental charge density analysis via QTAIM (Quantum Theory of Atoms in Molecules) on 4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole provides direct quantitative comparison between the chalcogen bond (S···O) and the halogen bond (Br···N) within the same crystal lattice. The electron density at the bond critical point (ρ_bcp) for the chalcogen bond S···O is significantly higher than that for the halogen bond Br···N, and the corresponding interaction energy is larger for the chalcogen bond [1]. This represents a rare experimental benchmark where chalcogen bonding is demonstrated to be the dominant directional interaction, in contrast to the typical behavior in halogenated aromatics lacking nitro groups, where halogen bonding is often the primary structure-directing force [2].

Crystal Engineering Charge Density Analysis Noncovalent Interactions

Polymorph Stability: Cohesive Energy Analysis

The compound crystallizes in two polymorphic modifications: Form I (non-centrosymmetric, Z' = 1) and Form II (centrosymmetric, Z' = 2). Cohesive energy calculations, performed after excluding hydrogen bonds and π···π stacking contributions, show that Form I exhibits a more negative cohesive energy than Form II, indicating greater thermodynamic stability [1]. This polymorphic duality with quantifiable stability difference is not observed for the parent 4,7-dibromo-2,1,3-benzothiadiazole, which lacks the nitro groups and therefore does not engage in the same diverse set of intermolecular contacts [1].

Polymorphism Crystal Stability Cohesive Energy

Dual Reactivity Handles for Fused-Ring Acceptor Synthesis

In the patented synthesis of polycyclic benzothiadiazole non-fullerene acceptor materials (CN 109134513A), 4,7-dibromo-5,6-dinitrobenzothiadiazole serves as the exclusive precursor that undergoes sequential Stille coupling (at the Br positions) followed by Vilsmeier-Haack formylation and Knoevenagel condensation to build the central fused-ring core [1]. The resulting single-junction organic solar cell achieves a photoelectric conversion efficiency (PCE) of nearly 16% (reported as approaching 16%), which is substantially higher than devices built from mono-halogenated or non-nitrated BT cores, where PCE values typically fall in the 8–12% range [1][2].

Organic Photovoltaics Non-Fullerene Acceptor Stille Coupling

High Purity for Reproducible Cross-Coupling

Commercially available 4,7-dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole from reputable suppliers (e.g., TCI) is specified with a purity of >97.0% as determined by HPLC analysis, with the nitrogen elemental analysis falling within 13.50%–15.50% . In contrast, the less-functionalized analog 4,7-dibromo-2,1,3-benzothiadiazole is commonly supplied at 95% purity or lower, and residual mono-brominated or non-nitrated impurities can act as chain terminators in Stille polycondensation reactions, reducing polymer molecular weight and device performance [1].

Chemical Purity Batch Reproducibility Cross-Coupling

Thermal Stability: Wide Processing Window

The compound exhibits a melting point of 198 °C (recrystallized from ethanol) and a predicted boiling point of 418.3 ± 40.0 °C . These values are significantly elevated compared to the parent 2,1,3-benzothiadiazole (m.p. 44 °C; b.p. 219 °C) and the non-nitrated 4,7-dibromo-2,1,3-benzothiadiazole (m.p. approximately 105–110 °C) [1]. The high thermal robustness is attributed to the strong intermolecular chalcogen and halogen bonding network in the solid state, as quantified in the charge density analysis [2].

Thermal Stability Processing Window Energetic Materials

4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole: Key Application Scenarios


Fused-Ring Non-Fullerene Acceptors for Organic Solar Cells

When the synthetic target is a high-performance non-fullerene acceptor (NFA) requiring a low-lying LUMO level and extended π-conjugation, 4,7-dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole is the mandatory precursor. The two Br atoms enable sequential Stille coupling with thiophene-based stannanes, while the two NO2 groups ensure sufficient electron deficiency. The resulting fused-ring acceptor materials have demonstrated PCE values approaching 16% in single-junction devices [1]. Substituting with the non-nitrated analog results in a LUMO that is too high for efficient charge separation with common donor polymers.

Crystal Engineering of σ-Hole Interactions

For researchers designing model compounds to experimentally benchmark halogen vs. chalcogen bonding strengths, this compound is uniquely suited because it simultaneously presents Br (halogen bond donor), S (chalcogen bond donor), N (acceptor), and O (acceptor) atoms within a single, rigid molecular framework that is devoid of hydrogen atoms [2]. The experimentally determined electron density descriptors and cohesive energy differences between polymorphs provide a quantitative reference dataset that is unmatched by any mono-functionalized BT derivative [2].

Thiadiazoloquinoxaline Monomers for Low-Bandgap Polymers

Reduction of the dinitro groups to the corresponding 5,6-diamino derivative, followed by condensation with diketones (e.g., phenanthrenequinone, acenaphthenequinone), yields thiadiazoloquinoxaline monomers that are critical building blocks for ultra-low-bandgap conjugated polymers [3]. The dual bromine handles remain intact during the reduction/condensation sequence, enabling subsequent polymerization. This synthetic pathway is not accessible starting from non-nitrated or mono-nitrated analogs.

Energetic Materials and Pyrotechnic Formulations

The compound's high nitrogen content (14.6 wt %) and oxygen balance, combined with its thermal stability (m.p. 198 °C), make it a candidate sensitizer or energetic filler in composite explosives and pyrotechnics . The high density (predicted 2.468 g cm⁻³) contributes to detonation performance metrics that surpass those of simpler dinitroaromatics lacking the benzothiadiazole core .

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